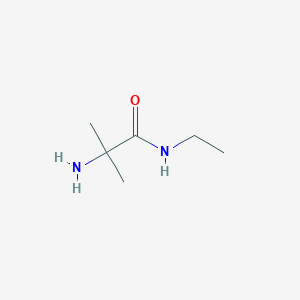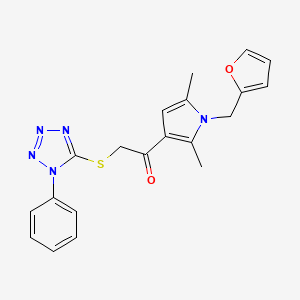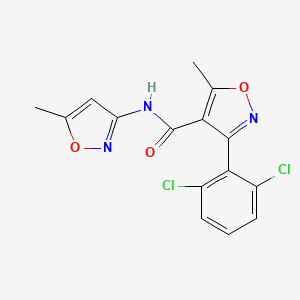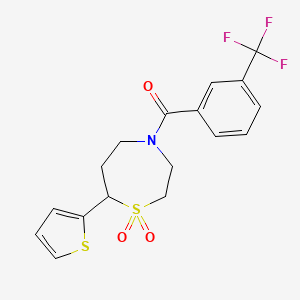![molecular formula C16H19NO2 B2651535 N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide CAS No. 2411249-57-3](/img/structure/B2651535.png)
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide involves the inhibition of certain enzymes, as mentioned previously. Specifically, it binds to the active site of these enzymes and prevents them from functioning properly. This inhibition can lead to a decrease in the production of certain neurotransmitters, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. By inhibiting certain enzymes, it can lead to a decrease in the production of certain neurotransmitters. This can result in improved cognitive function and decreased symptoms of neurological disorders. Additionally, its antitumor and antimicrobial properties can lead to the destruction of cancerous cells and harmful bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the effects of these enzymes on various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Future Directions
There are several future directions for the use of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, its antitumor and antimicrobial properties make it a potential candidate for the development of new cancer treatments and antibiotics. Further research is needed to fully understand the potential applications of this compound in these areas.
Synthesis Methods
The synthesis of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide involves the reaction of 4-phenyloxetan-4-ylmethanol with propargyl bromide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide has been used in various scientific research applications. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor and antimicrobial properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(18)17-13-16(9-11-19-12-10-16)14-7-4-3-5-8-14/h3-5,7-8H,9-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKZXOOKVJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)


![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)





![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)